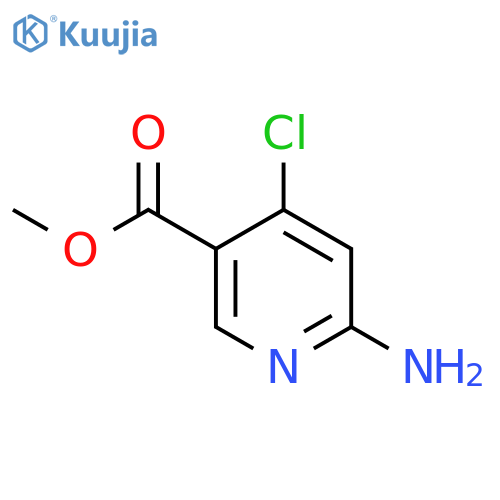Cas no 1260666-60-1 (Methyl 6-amino-4-chloronicotinate)

1260666-60-1 structure
商品名:Methyl 6-amino-4-chloronicotinate
Methyl 6-amino-4-chloronicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-amino-4-chloronicotinate
- methyl 6-amino-4-chloropyridine-3-carboxylate
- 1260666-60-1
- SY355749
- AB73574
- AS-70533
- MFCD18250743
- AKOS027461086
- SCHEMBL25149468
- CS-0160845
- C72055
- DB-143465
- 3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester
- DTXSID90733799
- Methyl6-amino-4-chloronicotinate
-
- インチ: InChI=1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10)
- InChIKey: RSKUVDYTGIDYLE-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CN=C(C=C1Cl)N
計算された属性
- せいみつぶんしりょう: 186.0196052g/mol
- どういたいしつりょう: 186.0196052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 65.2Ų
Methyl 6-amino-4-chloronicotinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM248560-1g |
Methyl 6-amino-4-chloronicotinate |
1260666-60-1 | 95%+ | 1g |
$752 | 2022-06-13 | |
| Chemenu | CM248560-1g |
Methyl 6-amino-4-chloronicotinate |
1260666-60-1 | 95% | 1g |
$597 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M76420-100mg |
Methyl 6-amino-4-chloronicotinate |
1260666-60-1 | 100mg |
¥1206.0 | 2021-09-04 | ||
| eNovation Chemicals LLC | Y1251713-250mg |
3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |
1260666-60-1 | 96% | 250mg |
$155 | 2024-06-08 | |
| Alichem | A029206724-1g |
Methyl 6-amino-4-chloronicotinate |
1260666-60-1 | 95% | 1g |
$644.38 | 2023-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GH171-1g |
Methyl 6-amino-4-chloronicotinate |
1260666-60-1 | 96% | 1g |
4536.0CNY | 2021-07-12 | |
| eNovation Chemicals LLC | Y1251713-5g |
3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |
1260666-60-1 | 96% | 5g |
$1480 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1251713-250mg |
3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |
1260666-60-1 | 96% | 250mg |
$145 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1251713-50mg |
3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |
1260666-60-1 | 96% | 50mg |
$70 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1251713-250mg |
3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester |
1260666-60-1 | 96% | 250mg |
$145 | 2025-02-19 |
Methyl 6-amino-4-chloronicotinate 関連文献
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
1260666-60-1 (Methyl 6-amino-4-chloronicotinate) 関連製品
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
